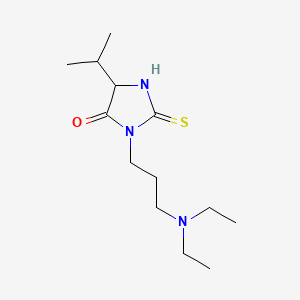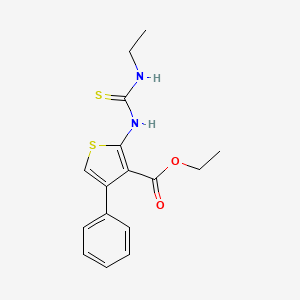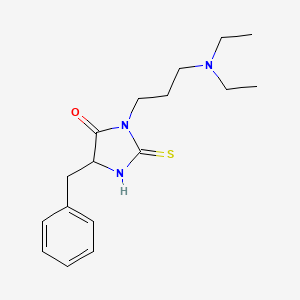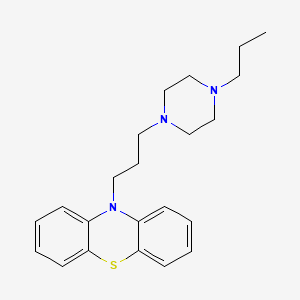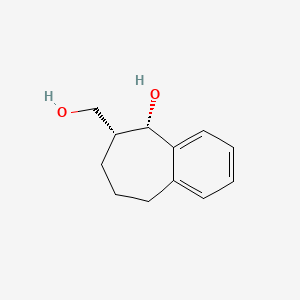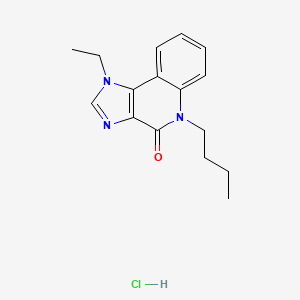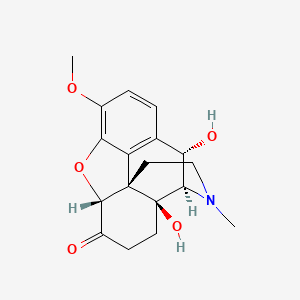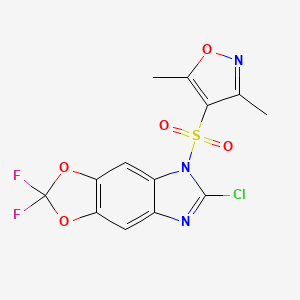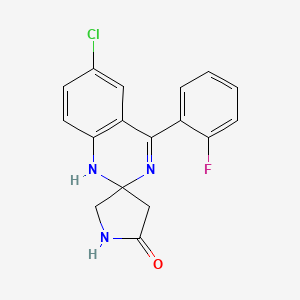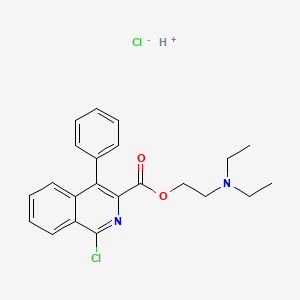
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride is a complex organic compound with a unique structure that includes a diethylamino group, a phenylisoquinoline core, and a carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride typically involves multiple steps, starting with the preparation of the phenylisoquinoline core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as benzaldehyde and aminoacetophenone derivatives. The diethylamino group is introduced via alkylation reactions using diethylamine and suitable alkylating agents. The final step involves the chlorination of the compound to introduce the chloride group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.
Hydrolysis: The ester linkage in the carboxylate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloride.
Scientific Research Applications
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including those with antimicrobial and anti-inflammatory properties.
Chemical Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially inhibiting their activity. The phenylisoquinoline core may also play a role in binding to specific sites within biological systems, affecting various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate hydrochloride: Similar structure with a cyclopentane ring instead of isoquinoline.
2-(diethylamino)ethyl chloride hydrochloride: Lacks the phenylisoquinoline core but shares the diethylamino and chloride groups.
Uniqueness
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride is unique due to its combination of functional groups and the phenylisoquinoline core, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
89928-74-5 |
|---|---|
Molecular Formula |
C22H24Cl2N2O2 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 1-chloro-4-phenylisoquinoline-3-carboxylate;hydron;chloride |
InChI |
InChI=1S/C22H23ClN2O2.ClH/c1-3-25(4-2)14-15-27-22(26)20-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)21(23)24-20;/h5-13H,3-4,14-15H2,1-2H3;1H |
InChI Key |
UKLQVCDTOAINOY-UHFFFAOYSA-N |
Canonical SMILES |
[H+].CCN(CC)CCOC(=O)C1=C(C2=CC=CC=C2C(=N1)Cl)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


